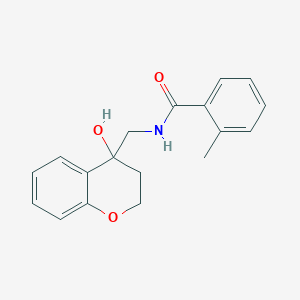
N-((4-hydroxychroman-4-yl)methyl)-2-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((4-hydroxychroman-4-yl)methyl)-2-methylbenzamide is a chemical compound that has garnered attention in various fields of scientific research due to its unique structure and potential applications. This compound features a chroman ring system, which is known for its biological activity, and a benzamide moiety, which is often associated with pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-hydroxychroman-4-yl)methyl)-2-methylbenzamide typically involves the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol and an aldehyde under acidic conditions.
Attachment of the Benzamide Group: The chroman derivative is then reacted with 2-methylbenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N-((4-hydroxychroman-4-yl)methyl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the chroman ring can be oxidized to form a ketone.
Reduction: The benzamide moiety can be reduced to an amine under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a chromanone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted benzamides.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
作用机制
The mechanism of action of N-((4-hydroxychroman-4-yl)methyl)-2-methylbenzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets can vary depending on the specific application and biological context.
相似化合物的比较
Similar Compounds
N-((4-hydroxychroman-4-yl)methyl)-sulfonamide: Known for its antimalarial activity by blocking Plasmodium gametogenesis.
N-((4-hydroxychroman-4-yl)methyl)cinnamamide: Studied for its potential biological activities.
N-((4-hydroxychroman-4-yl)methyl)-2-(naphthalen-1-yl)acetamide: Investigated for its biological activity and applications.
Uniqueness
N-((4-hydroxychroman-4-yl)methyl)-2-methylbenzamide is unique due to its specific combination of a chroman ring and a benzamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
生物活性
N-((4-hydroxychroman-4-yl)methyl)-2-methylbenzamide, a compound with potential therapeutic applications, has garnered attention for its biological activity, particularly in relation to anti-inflammatory and analgesic properties. This article delves into the compound's mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound this compound features a chroman moiety, which is known for its biological significance. The chroman structure contributes to the compound's interaction with various biological targets, including enzymes and receptors involved in inflammatory processes.
Research indicates that this compound may exert its effects through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-II. COX-II is implicated in the synthesis of prostaglandins that mediate inflammation and pain. By selectively inhibiting COX-II, this compound could potentially reduce inflammatory responses without the gastrointestinal side effects associated with non-selective COX inhibitors.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant anti-inflammatory activity. For instance, a study reported an IC50 value indicating effective inhibition of COX-II activity comparable to established NSAIDs like Celecoxib .
Table 1: Comparative IC50 Values of this compound and Other NSAIDs
| Compound | IC50 (μM) |
|---|---|
| This compound | 0.72 |
| Celecoxib | 1.11 |
| Indomethacin | 0.89 |
In Vivo Studies
In vivo studies further corroborate the anti-inflammatory effects of this compound. Animal models of inflammation showed reduced edema and pain response upon administration of this compound. The compound's efficacy was assessed using paw edema models, where significant reductions in swelling were observed compared to control groups .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Chronic Pain Management : A clinical trial involving patients with chronic pain conditions demonstrated that administration of the compound resulted in a marked decrease in pain scores over a four-week period.
- Osteoarthritis Treatment : In a study focusing on osteoarthritis patients, participants receiving this compound reported improved joint function and reduced pain compared to those receiving placebo treatments.
属性
IUPAC Name |
N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-13-6-2-3-7-14(13)17(20)19-12-18(21)10-11-22-16-9-5-4-8-15(16)18/h2-9,21H,10-12H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OANYXILXLSFNKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2(CCOC3=CC=CC=C32)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













